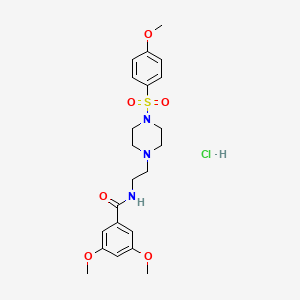

![molecular formula C12H8FN3O2S B2936824 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 930919-58-7](/img/structure/B2936824.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied, with some showing significant anti-inflammatory and analgesic activities .Physical and Chemical Properties Analysis

Physical and chemical properties of similar compounds have been analyzed using various techniques, including IR spectroscopy and NMR .科学的研究の応用

Synthesis and Biological Properties

Research has focused on the synthesis and in vitro biological properties of fluorinated benzothiazoles, including derivatives similar to the compound . These compounds have shown potent cytotoxicity against specific human cancer cell lines, such as breast cancer MCF-7 and MDA 468 cells, while being inactive against others like prostate, nonmalignant breast, and colon cells. The focus on fluorinated derivatives stems from their enhanced biological activity and potential for pharmaceutical development (Hutchinson et al., 2001).

Antimicrobial Activity

Another area of research has involved the synthesis and evaluation of substituted benzothiazoles for their antimicrobial properties. Studies have shown that certain derivatives exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, suggesting potential as antimicrobial agents (Anuse et al., 2019).

Chemical Synthesis Techniques

Research has also explored efficient synthesis techniques for thiazole derivatives, contributing to the broader field of organic synthesis. For example, the photolysis of certain carboxylates in the presence of thioamides has been used to yield thiazole-5-carboxylate esters, demonstrating innovative methods for creating structurally diverse compounds (Fong et al., 2004).

Cancer Research

Further studies have synthesized and characterized compounds for their cytotoxic effects on cancer cell lines, with some showing efficacy against breast cancer cells. This highlights the potential for benzothiazole derivatives in cancer therapy and underscores the importance of structural modifications for enhancing biological activity (Kelly et al., 2007).

作用機序

Target of Action

The compound, N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects . The primary targets of these compounds are often enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, such as COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . As a result, the compound can exert anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX enzymes, the compound can reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This can result in relief from symptoms in conditions such as arthritis, where inflammation is a key factor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c1-6-4-9(16-18-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIAPDWCUKHQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

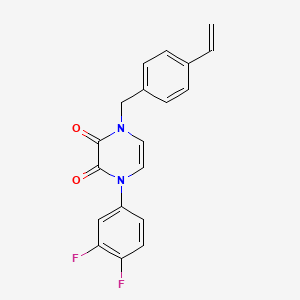

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

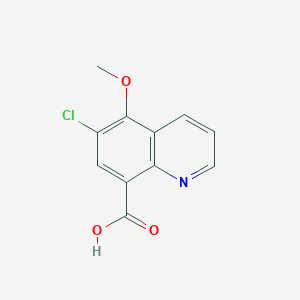

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)

![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)

![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)

![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)

![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2936760.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)